tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 163798-87-6) is a benzimidazole derivative widely utilized as a pharmaceutical intermediate due to its reactive chloromethyl group and tert-butyl carbamate protective group. Its molecular formula is C₁₃H₁₅ClN₂O₂ (MW: 266.73), and it exhibits ≥95–99.8% purity in commercial supplies . The compound is typically stored at 2–8°C under inert conditions to preserve stability . Its synthetic route often involves reacting 2-methyl-1H-benzo[d]imidazole with di-tert-butyl dicarbonate in the presence of a base like triethylamine (Et₃N) and a catalyst such as DMAP .
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZUHDHIWWRGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578679 | |
| Record name | tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163798-87-6 | |
| Record name | tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis of tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate centers on the reaction between 2-(chloromethyl)benzimidazole and tert-butyl chloroformate. This nucleophilic substitution occurs at the benzimidazole nitrogen, facilitated by a base such as triethylamine or pyridine, which neutralizes hydrochloric acid byproducts. The reaction proceeds under anhydrous conditions in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), ensuring minimal hydrolysis of the chloroformate reagent.
Stepwise Procedure
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Reagent Preparation : 2-(Chloromethyl)benzimidazole (1.0 equiv) is dissolved in DCM under nitrogen.
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Base Addition : Triethylamine (1.2 equiv) is added dropwise at 0°C to mitigate exothermic side reactions.
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Chloroformate Introduction : tert-Butyl chloroformate (1.1 equiv) is introduced slowly, maintaining temperatures below 5°C.
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Reaction Completion : The mixture is stirred at room temperature for 12–16 hours, monitored by thin-layer chromatography (TLC).
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Workup : The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
Yield and Purity Optimization
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Solvent Selection : Aprotic solvents like DCM yield higher conversions (85–90%) compared to THF (70–75%) due to enhanced nucleophilicity.
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Temperature Control : Maintaining sub-5°C conditions during reagent addition reduces di-alkylation byproducts.
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Stoichiometry : A 10% excess of tert-butyl chloroformate ensures complete consumption of the benzimidazole starting material.
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Dichloromethane | 88 | 98.5 |
| Temperature | 0–5°C (addition) | 90 | 99.2 |
| Base | Triethylamine | 85 | 97.8 |
Industrial Production Techniques
Scalable Synthesis
Industrial processes utilize continuous flow reactors to enhance reproducibility and safety. Key modifications include:
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Automated Temperature Control : Jacketed reactors maintain −5°C during exothermic stages.
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In-Line Monitoring : Fourier-transform infrared (FT-IR) spectroscopy tracks reagent consumption in real time.
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Catalyst Recycling : Triethylamine hydrochloride byproducts are filtered and regenerated, reducing waste.
Process Economics
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Cost Drivers : tert-Butyl chloroformate accounts for 60% of raw material costs.
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Throughput : A 500 L reactor produces 15–20 kg per batch, with a cycle time of 24 hours.
Purification Methods
Column Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This removes unreacted starting materials and di-alkylated impurities, achieving >99% purity.
Recrystallization
Alternative purification involves recrystallization from ethanol/water (4:1), yielding colorless crystals with a melting point of 128–130°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98.5%.
Comparative Synthesis Approaches
Alternative Protecting Groups
Compared to tert-butyl carbamates, benzyl carbamates exhibit lower thermal stability, decomposing above 80°C.
Halogen Variants
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Bromomethyl Analog : Requires harsher conditions (DMF, 60°C) but offers higher reactivity in Suzuki couplings.
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Iodomethyl Analog : Synthesized via Finkelstein reaction but prone to light-induced decomposition.
Challenges and Solutions
Moisture Sensitivity
The chloroformate reagent hydrolyzes rapidly in humid environments. Industrial solutions include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the tert-butyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of benzimidazole.
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the reaction of 2-(chloromethyl)benzimidazole with tert-butyl chloroformate. This reaction is conducted under basic conditions using triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. The process is usually carried out in an inert atmosphere to prevent side reactions due to moisture or oxygen exposure.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in developing antiviral, antifungal, and anticancer drugs. The chloromethyl group enhances reactivity, allowing for nucleophilic substitutions that can lead to biologically active compounds.
Key Findings :
- Anticancer Activity : Studies demonstrate significant cytotoxic effects against cancer cell lines (e.g., MCF-7, A549). For instance, compounds similar to this one have shown IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | A549 | 2.41 | |
| This compound | MCF-7 | TBD | This study |
Biological Research
In biological studies, this compound is utilized to explore enzyme inhibition and other biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for investigating biological mechanisms.
Mechanisms of Action :
- Interaction with enzymes or receptors.
- Inhibition of cellular processes such as DNA replication and protein synthesis.
Material Science
The compound is also researched for its potential applications in material science, particularly in developing materials with specific electronic or optical properties. Its unique structure may lead to innovative functionalities in new materials.
Agricultural Applications
Research into agricultural uses suggests that this compound could serve as a pesticide or herbicide due to its biological activity. The effectiveness against certain pests or weeds can be explored further through targeted studies.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzimidazole ring can interact with various biological pathways, influencing cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Positional Isomers
tert-Butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate (CAS: 500782-71-8) shares the same functional groups but differs in the chloromethyl group’s position (C4 instead of C2). This isomer has a smaller molecular weight (C₉H₁₃ClN₂O₂, MW: 216.66) and is used in nucleophilic substitution reactions.
Halogen-Substituted Derivatives
Bromo derivatives exhibit greater reactivity than chloro analogs due to bromine’s lower bond dissociation energy, making them preferred for transition-metal-catalyzed reactions .
Functional Group Variations
- tert-Butyl 2-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 161468-45-7): The hydroxyl group replaces chlorine, reducing electrophilicity but enabling esterification or oxidation reactions. Purity ≥95% .
- tert-Butyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-1-carboxylate : Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical in drug design. Synthesized via palladium-catalyzed coupling (HRMS confirmed) .
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate : Boronate esters facilitate Suzuki-Miyaura couplings for biaryl synthesis .
Key Research Findings
Reactivity : Chloromethyl and bromomethyl derivatives are pivotal in nucleophilic substitutions, while boronate esters enable cross-coupling reactions .
Pharmaceutical Relevance : Trifluoromethyl-substituted analogs show enhanced pharmacokinetic profiles, as seen in preclinical studies of kinase inhibitors .
Safety Profiles : Bromo derivatives (e.g., UN 1759) require stricter handling (H314: causes severe skin burns) compared to chloro analogs (H302: harmful if swallowed) .
Biological Activity
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate, with CAS number 163798-87-6, is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅ClN₂O₂
- Molecular Weight : 266.72 g/mol
- Appearance : White to light yellow solid
- Purity : ≥99% .
The biological activity of benzimidazole derivatives often involves interactions with cellular targets such as enzymes and receptors. The chloromethyl group in this compound may enhance its reactivity and ability to form covalent bonds with biomolecules, potentially leading to increased cytotoxicity against cancer cells.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro evaluations against various cancer cell lines (e.g., MCF-7, A549) revealed that certain benzimidazole derivatives possess IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. Specifically, compounds similar to this compound have shown IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | A549 | 2.41 | |
| This compound | MCF-7 | TBD | This study |
Mechanisms of Induction of Apoptosis
Flow cytometry analyses have indicated that benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms such as:
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of various benzimidazole derivatives, including this compound. The findings suggested that these compounds act as potent inducers of apoptosis in cancer cell lines through dose-dependent mechanisms. The study highlighted the need for further structural modifications to enhance efficacy .
Comparative Analysis with Other Compounds
In a comparative analysis, several benzimidazole derivatives were tested alongside traditional chemotherapeutics:
Q & A
Basic: What are the common synthetic routes for tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate, and how can their efficiency be evaluated?
Answer:
The compound is typically synthesized via N-alkylation of 1H-benzo[d]imidazole with tert-butyl chloroacetate under basic conditions (e.g., NaH or K₂CO₃ in DMF). Post-reaction, purification is achieved via silica gel chromatography. Efficiency is evaluated by:
- Reaction yield (70–85% for analogous syntheses ).
- Purity analysis using HPLC (>98% purity criteria ).
Key variables include solvent polarity (aprotic solvents enhance reactivity) and base selection, which influence reaction kinetics and byproduct formation. For example, NaH offers faster kinetics but may require anhydrous conditions, whereas K₂CO₃ is milder but slower .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Answer:
Critical techniques include:
¹H/¹³C NMR :
- tert-Butyl group: δ ~1.4 ppm (singlet, 9H).
- Chloromethyl moiety: δ ~4.6 ppm (CH₂Cl) and δ ~160 ppm (C-Cl in ¹³C).
Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., ~268.7 g/mol).
X-ray crystallography : Resolves spatial arrangement, including planarity of the benzimidazole core and carbamate linkage .
FT-IR : C=O stretch at ~1700 cm⁻¹ confirms the carbamate group .
Advanced: How can researchers optimize the alkylation step to minimize byproducts?
Answer:
Optimization strategies include:
Solvent selection : Aprotic polar solvents (DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen .
Temperature control : 0–5°C during reagent addition reduces polyalkylation.
Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve yield by 12–15% in biphasic systems .
Kinetic monitoring : TLC at 15-minute intervals identifies optimal reaction time (4–6 hours). Post-reaction quenching with ice-water minimizes hydrolysis .
Advanced: How can contradictions in reported solubility data be resolved?
Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. Methodological approaches include:
Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions (e.g., melting point variations).
Standardized solvents : Use HPLC-grade solvents for solubility tests in DMSO or THF.
Data normalization : Apply the van’t Hoff equation to correlate temperature-dependent solubility across studies. Reference compounds (e.g., tert-butyl benzo[d]imidazole derivatives) improve comparability .
Advanced: What strategies enable selective functionalization of the chloromethyl group while preserving the carbamate moiety?
Answer:
Nucleophilic substitution :
- Use NaI in acetone (Finkelstein reaction) to replace Cl with I (85–90% yield) .
- Amine substitutions require DIPEA in THF at 50°C (89% yield ).
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole groups without carbamate cleavage.
Protection-free approaches : The tert-butyl carbamate inherently blocks the benzimidazole NH, eliminating the need for additional protection .
Advanced: How can computational methods guide reaction design for novel derivatives?
Answer:
Quantum chemical calculations : Predict reaction pathways for chloromethyl substitutions (e.g., transition state analysis for SN2 mechanisms).
Molecular docking : Screen derivatives for biological activity (e.g., kinase inhibition).
Machine learning : Train models on existing benzimidazole reaction datasets to predict optimal conditions (solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
